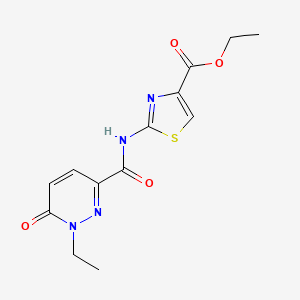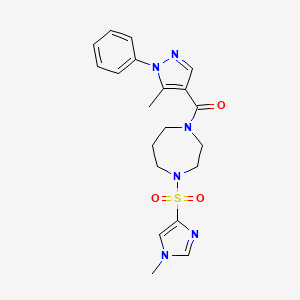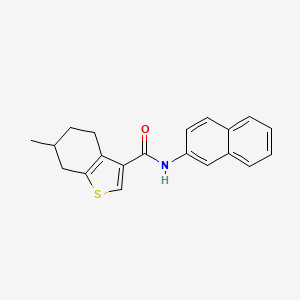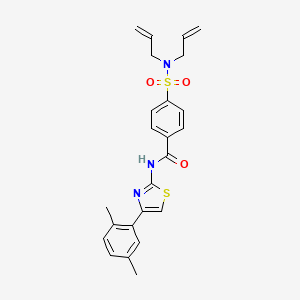![molecular formula C18H16Cl2N2O4 B3012304 Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate CAS No. 1164529-79-6](/img/structure/B3012304.png)
Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the reaction of different amines with acrylates to form various substituted acrylate derivatives. For instance, the synthesis of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate involves the preparation of the compound and its crystallization in the triclinic space group . Another related compound, methyl 2-isocyano-3-[3 (1H)-indolyl] acrylate, was synthesized in good yields by reacting 3-(aminomethylene)-3H-indoles with methyl α-isocyanoacetate in different solvents . These methods suggest that the compound of interest could potentially be synthesized through similar reactions involving the appropriate dichlorobenzoyl and methoxyaniline derivatives.
Molecular Structure Analysis
The molecular structure of related compounds has been determined through crystallography. For example, the crystal structure of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate was discussed, revealing weak intermolecular interactions within the crystal structure . Although the exact molecular structure of "Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate" is not provided, it can be inferred that similar weak intermolecular forces might be present in its crystal structure, affecting its stability and packing.
Chemical Reactions Analysis
The papers describe various chemical reactions involving acrylate derivatives. An unusual Michael addition reaction is described for 2-aryl-substituted acrylates, which leads to different products depending on the reaction temperature . Additionally, selective cyclization modes of methyl acrylate derivatives have been explored, resulting in the synthesis of model pyrazolo- and triazolo[1,5-α]pyrimidines . These reactions demonstrate the reactivity of acrylate derivatives under different conditions, which could be relevant for understanding the chemical behavior of the compound of interest.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate" are not directly reported, the properties of similar compounds can provide some insights. The reactivity of methyl acrylate derivatives under Lewis acid catalysis has been studied, indicating pathways involving reactive intermediates . This suggests that the compound of interest may also form reactive intermediates under certain conditions, which could influence its physical and chemical properties.
科学的研究の応用
Polymer Synthesis and Application : The compound has been used in the synthesis of novel polymers. For instance, Gormanns and Ritter (1994) synthesized a monomer related to this compound and explored its use in creating polymeric amino protecting groups, which are significant in polymer chemistry (Gormanns & Ritter, 1994).
Photopolymerization and Material Science : In the field of material science, especially in photopolymerization, researchers like Guillaneuf et al. (2010) investigated related compounds for their potential as photoiniters in nitroxide-mediated photopolymerization. These compounds are valuable for creating materials with specific properties like controlled molecular weights (Guillaneuf et al., 2010).
Synthesis of Specialized Compounds : The compound has also been utilized in the synthesis of specialized chemicals. Kushnir et al. (2015) conducted a study where a related compound was used to synthesize ammonium salts with potential antioxidant activity, indicating its relevance in medicinal chemistry (Kushnir et al., 2015).
Chemical Reaction Studies : Studies like those conducted by Lin (2003) have explored the chemical reaction behavior of related compounds. These studies contribute to a deeper understanding of chemical reactions and can be useful in various chemical manufacturing processes (Lin, 2003).
特性
IUPAC Name |
methyl (E)-2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-25-13-6-4-12(5-7-13)21-10-16(18(24)26-2)22-17(23)14-8-3-11(19)9-15(14)20/h3-10,21H,1-2H3,(H,22,23)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMALAMXPTFQFGK-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C(=O)OC)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(\C(=O)OC)/NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3012223.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B3012225.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012229.png)

![6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3012232.png)


![3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3012237.png)
![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3012240.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B3012242.png)
![6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B3012243.png)
![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid](/img/structure/B3012244.png)